3-(4-Fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one
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Description
3-(4-Fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one is a useful research compound. Its molecular formula is C16H11FO5S and its molecular weight is 334.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiandrogen Activity
One study discusses the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including compounds with 3-(substituted thio)-2-hydroxypropionanilides structures, some of which are related to 3-(4-Fluorophenyl)sulfonyl derivatives. These compounds were evaluated for their antiandrogen activity, leading to the discovery of potent antiandrogens that are peripherally selective. This research indicates the potential application of these compounds in the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Proton Exchange Membranes for Fuel Cells
Another application involves the development of proton exchange membranes for fuel cells. A study synthesizes new sulfonated side-chain grafting units containing sulfonic acid groups, using derivatives that include the fluorophenyl group for the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials show high proton conductivity and are characterized as promising for polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).
Antiproliferative Agents
Research on the synthesis of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives reveals antiproliferative activities against various cancer cell lines. This indicates the potential use of these compounds in cancer treatment, showcasing the versatility of the fluorophenyl sulfone moiety in therapeutic applications (Pawar, Pansare, & Shinde, 2018).
Anion Exchange Polymer Electrolytes
A study on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesizes these materials via activated fluorophenyl-amine reaction. This research highlights the application of such materials in improving the performance of polymer electrolytes, with potential benefits for energy storage and conversion technologies (Kim, Labouriau, Guiver, & Kim, 2011).
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-9-13(18)7-2-10-8-14(16(19)22-15(9)10)23(20,21)12-5-3-11(17)4-6-12/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXVXAYNUIDLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.